molecular formula C8H6Cl2O B156173 2',4'-Dichloroacetophenone CAS No. 2234-16-4

2',4'-Dichloroacetophenone

Cat. No.: B156173
CAS No.: 2234-16-4
M. Wt: 189.04 g/mol
InChI Key: XMCRWEBERCXJCH-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

2’,4’-Dichloroacetophenone is known to undergo enzymatic reduction to methyl ketones . This suggests that it may interact with its targets through a reduction mechanism, leading to changes in the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’-Dichloroacetophenone . For instance, its reactivity suggests that it could be sensitive to factors such as pH and temperature. Moreover, its potential for environmental release suggests that it could have ecological impacts .

Safety and Hazards

2’,4’-Dichloroacetophenone is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Future Directions

There are ongoing research and patent applications related to 2’,4’-Dichloroacetophenone. For example, a patent application discloses a method for producing 2’,4’-Dichloroacetophenone using m-dichlorobenzene as a raw material . This suggests that there is ongoing interest in finding new methods and applications for this compound.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCRWEBERCXJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022182
Record name 1-(2,4-Dichlorophenyl)ethan-1-one
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-16-4
Record name 2′,4′-Dichloroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2234-16-4
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Record name 2',4'-Dichloroacetophenone
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Record name 2',4'-Dichloroacetophenone
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Record name Ethanone, 1-(2,4-dichlorophenyl)-
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Record name 1-(2,4-Dichlorophenyl)ethan-1-one
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Record name 1-(2,4-dichlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Record name 2',4'-DICHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2',4'-Dichloroacetophenone in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. [] Notably, it acts as a key precursor in synthesizing propiconazole, a widely used fungicide. [] The compound's structure, featuring a reactive ketone moiety and two chlorine substituents, allows for various chemical transformations, making it versatile for developing pharmaceuticals and agrochemicals.

Q2: Can you describe a specific synthetic route for preparing this compound?

A2: One efficient method involves a three-step process starting with glacial acetic acid and m-dichlorobenzene. [, ] First, bromination introduces a bromine atom to the molecule. This is followed by chlorination, introducing the chlorine substituents. Finally, acylation leads to the formation of this compound. The overall yield for this synthesis is reported to be 70%.

Q3: What analytical techniques are commonly used to confirm the identity and purity of synthesized this compound?

A3: Researchers often employ a combination of spectroscopic methods to characterize this compound. [, ] These include:

    Q4: Are there any documented studies investigating the environmental fate and potential impact of this compound?

    A4: While the provided research articles focus on the synthesis and application of this compound, they don't delve into its environmental impact. Further research is necessary to assess its ecotoxicological effects, degradation pathways, and potential risks to ecosystems.

    Q5: How does the use of this compound in the production of propiconazole contribute to greener chemistry principles?

    A5: The research highlights a method for propiconazole synthesis using this compound that prioritizes cleaner production. [] This optimized process minimizes the types and amounts of solvents required, directly reducing wastewater generation. This aligns with green chemistry principles that advocate for reducing hazardous waste and promoting sustainable chemical manufacturing practices.

    Q6: What are the potential advantages of using a phase transfer catalyst in the synthesis of propiconazole from this compound?

    A6: The use of a phase transfer catalyst during the reaction of this compound with 1,2,4-triazole sylvite offers several advantages. [] These catalysts facilitate reactions between reactants present in different phases (e.g., aqueous and organic), improving reaction rates and yields. This can lead to milder reaction conditions, reduced waste, and enhanced overall efficiency in propiconazole synthesis.

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